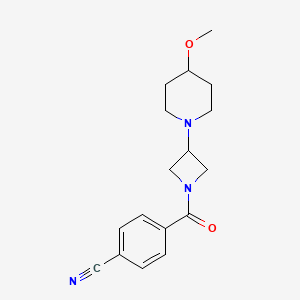

4-(3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl)benzonitrile”, also known as MPACB, is a chemical compound that has recently gained attention in the field of research due to its various properties and potential applications. It belongs to the class of organic compounds known as 1-benzoylpiperidines, which are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .

Synthesis Analysis

Azetidines, which are four-membered nitrogen-containing heterocycles, are an important part of organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization . Recent advances in the synthesis and reactivity of azetidines have been reported, including the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Molecular Structure Analysis

The molecular weight of “4-(3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl)benzonitrile” is 299.374. The chemical formula is C17H21N3O2 .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines. This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Aplicaciones Científicas De Investigación

Liquid Crystalline Behavior and Photophysical Properties

A study by Ahipa et al. explored the synthesis of luminescent benzonitriles with potential as mesogens, demonstrating their liquid crystalline behavior and good blue emitting material properties, which might be relevant to the development of new optical materials and electronic devices (Ahipa et al., 2014).

Antimicrobial Activities of Coumarin Derivatives

Research by Mohamed et al. detailed the synthesis and antimicrobial activities of ethoxycoumarin derivatives, providing insights into their potential application in developing new antibacterial and antifungal agents (Mohamed et al., 2012).

Biosynthesis of Polyoxins

Isono et al. investigated the biosynthesis of polyoxins, highlighting a new metabolic role for L-isoleucine in the production of unique cyclic amino acids, which could influence the development of nucleoside peptide antibiotics (Isono et al., 1975).

Beta-Lactam Inhibitors

A study by Finke et al. on the synthesis of beta-lactam inhibitors sheds light on the potential therapeutic applications of azetidine derivatives in treating conditions mediated by human leukocyte elastase, demonstrating their in vitro and in vivo efficacy (Finke et al., 1995).

Enantioselective Biotransformations

Leng et al. presented a method for the efficient and enantioselective biotransformation of racemic azetidine-2-carbonitriles to their corresponding amide derivatives, highlighting their application in synthesizing chiral building blocks for pharmaceuticals (Leng et al., 2009).

Synthesis of Monobactams

Research by Haruo et al. described the chemicoenzymatic synthesis of monobactams with a methoxyethyl group, demonstrating strong activity against gram-negative bacteria and stability against β-lactamases, indicating their potential in antibiotic development (Haruo et al., 1988).

Direcciones Futuras

Azetidines have attracted major attention in organic synthesis due to their unique properties. The considerable differences in ring-strain, geometry, and reactivity, as well as the discovery of azetidine-containing natural products, have resulted in an increased interest in this unique four-membered heterocycle . Future research directions may include further exploration of the synthesis and reactivity of azetidines, as well as their applications in various fields such as drug discovery, polymerization, and chiral templates .

Propiedades

IUPAC Name |

4-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-22-16-6-8-19(9-7-16)15-11-20(12-15)17(21)14-4-2-13(10-18)3-5-14/h2-5,15-16H,6-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTHOVWOCFQLKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2672769.png)

![N-(3,4-dimethoxyphenethyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2672770.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2672774.png)

![3-hexadecyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2672777.png)

![Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate](/img/structure/B2672779.png)

![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2672788.png)